N-allyl-2-bromo-2,2-difluoroacetamide
Description
Properties
Molecular Formula |
C5H6BrF2NO |
|---|---|
Molecular Weight |
214.01 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-N-prop-2-enylacetamide |
InChI |
InChI=1S/C5H6BrF2NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) |
InChI Key |
DUFXSLMWYOUJRA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C(F)(F)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1.1. Role as a Building Block
N-allyl-2-bromo-2,2-difluoroacetamide serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of various derivatives through nucleophilic substitution reactions. The presence of the bromine atom makes it an excellent candidate for further functionalization, enabling the synthesis of more complex molecules.
Case Study: Synthesis of α-Haloamides
Research has demonstrated that α-haloamides, including this compound, can be utilized to develop new C−N, C−O, and C−S bond-forming reactions. This compound has been involved in dynamic kinetic resolution processes that enhance enantioselectivity in synthesizing chiral amides .
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form new amides | 60-80 |
| Dynamic Kinetic Resolution | Enantioselective synthesis of chiral products | 63% yield with 95% ee |
| Halogenation | Formation of more halogenated derivatives | Varies |
Material Science
2.1. Photolithography
This compound is being investigated for its potential as a photoacid generator (PAG) in photolithography processes. The compound's ability to generate acid upon exposure to light makes it suitable for use in photoresists, which are crucial for the fabrication of microelectronic devices.
Case Study: Development of Photoresists
In recent studies, compounds like this compound have been incorporated into formulations for advanced photoresists used in semiconductor manufacturing. These materials exhibit improved resolution and sensitivity compared to traditional photoresists .
Pharmaceutical Applications
3.1. Drug Development
The unique chemical properties of this compound allow it to be explored as a potential pharmaceutical agent. Its derivatives can be designed to interact with biological targets effectively.
Case Study: Anticancer Agents
Research has indicated that derivatives of difluoroacetamides possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The modification of the allyl group can lead to enhanced biological activity and selectivity against cancer cells .
Chemical Reactions Analysis
Nickel-Catalyzed Cross-Coupling Reactions
N-Allyl-2-bromo-2,2-difluoroacetamide participates in Ni-catalyzed couplings with arylboronic acids under mild conditions. A representative protocol involves:
-
Catalyst : Ni(OTf)₂ (7.5 mol%)
-
Ligands : DTBPy (7.5 mol%) and PPh₃ (15 mol%)
-
Base : K₂CO₃ (3.0 equiv)
Key Observations :
-
Yields range from 70–95% for aryl amides.
-
Functional groups (esters, nitriles, benzyl bromides) are tolerated.
-
Mechanistic studies suggest a Niᴵ/Niᴵᴵᴵ cycle involving oxidative addition and reductive elimination .
Visible-Light-Induced Radical Tandem Cyclization/Arylation
This reaction enables C–H functionalization of 2-amino-1,4-naphthoquinones under photocatalyst-free conditions:
-
Conditions : 3W white LEDs, room temperature, 10 h.
-
Key Step : Formation of an electron donor–acceptor (EDA) complex between the amide and naphthoquinone .
Results :
| Substrate (R) | Yield (%) |
|---|---|
| Phenyl | 85 |
| 4-MeO-C₆H₄ | 78 |
| 4-Cl-C₆H₄ | 65 |
S₈-Catalyzed Annulation with o-Phenylenediamines
This compound undergoes sulfur-promoted triple cleavage to form benzimidazoles:
-
Catalyst : S₈ (20 mol%)
-
Solvent : DMF at 120°C for 12 h.
-
Scope : Compatible with N-aryl, N-alkyl, and N,N-dialkyl derivatives .
Mechanism :
-
Nucleophilic attack by S₈-derived sulfanyl anions.
-
Sequential HF elimination and intramolecular cyclization.
Yields : 38–91% for benzimidazoles and benzoxazoles .
Cobalt-Catalyzed Difluoroalkylarylation of Alkenes
In a three-component reaction, the amide acts as a difluoroalkyl radical source:
Key Findings :
-
Radical intermediates confirmed via cyclopropane ring-opening (11% yield) and dimer detection .
-
Competing pathways (three- vs. two-component) observed with N,N-diallyl derivatives .
Base-Mediated Allylic Substitution
K₂CO₃ promotes substitution with 3-bromopropene in acetonitrile:
Control Experiments :
Copper-Catalyzed Arylation with Boronic Acids
Cu(I) catalysts enable C–N bond formation:
Scope :
-
Aryl/heteroaryl boronic acids and trialkoxysilanes yield amides (45–90%).
-
Gram-scale synthesis demonstrated (10 mmol scale, 85% yield) .
Mechanistic Insights
-
Radical Pathways : Dominant in photoredox and cobalt-catalyzed reactions, evidenced by radical traps and cyclopropane probes .
-
Transition-Metal Cycles : Niᴵ/Niᴵᴵᴵ and Cuᴵ/Cuᴵᴵᴵ cycles facilitate oxidative addition and reductive elimination .
-
Sulfur Catalysis : S₈ enables sequential C–F and C–Br cleavage via nucleophilic substitution .
This compound’s reactivity highlights its utility in synthesizing fluorinated heterocycles and functionalized amides, with applications in medicinal and materials chemistry.
Comparison with Similar Compounds
N,N-Diallyl-2-Bromo-2,2-Difluoroacetamide
Structural Difference : Contains two allyl groups on the nitrogen instead of one.
Reactivity :
- In cobalt-catalyzed difluoroalkylarylation, this compound undergoes cyclization to yield 1-allyl-3,3-difluoro-4-methylpyrrolidin-2-one (46% yield) and a homocoupling dimer (detected via GC) .
- Lower cyclization efficiency compared to mono-allyl analogs, likely due to steric hindrance from the second allyl group . Mechanistic Insight: Participates in SET processes, generating difluoroalkyl radicals that undergo 5-exo cyclization .
N-Aryl-2-Bromo-2,2-Difluoroacetamides (e.g., 5i, 5j, 5k)
Structural Difference : Aryl groups (e.g., m-tolyl, 4-chlorophenyl) replace the allyl substituent.
Reactivity :
N-Allyl-2-Bromo-2,2-Difluoro-N-Tosylacetamide (A3)
Structural Difference : Incorporates a tosyl (p-toluenesulfonyl) group on the nitrogen.
Reactivity :
N,N-Diallyl-2,2,2-Trifluoroacetamide
Structural Difference : Trifluoro (CF₃) instead of bromo-difluoro (BrF₂) substitution.
Reactivity :
Comparative Data Tables
Table 1: Physical Properties
*Yield varies by reaction type (e.g., 89% in photoinduced cyclization ).
Table 2: Reaction Performance in Key Processes
Mechanistic Insights
- N-Allyl Derivatives : The allyl group enables radical cyclization via 5-exo pathways, forming lactams or fused heterocycles .
- N-Aryl Derivatives : Aryl substituents favor Cu-mediated cross-coupling due to stable π-system interactions with catalysts .
- N,N-Diallyl Derivatives : Steric effects reduce cyclization efficiency but promote dimerization in radical reactions .
Preparation Methods
Reaction Conditions and Optimization
-
Amine Source : Allylamine (2.0 equiv) in excess to drive the reaction to completion.
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Base : Triethylamine (TEA) or sodium hydride (NaH) to neutralize HBr byproducts.
Procedure :
-
Allyl 2-bromo-2,2-difluoroacetate (1.0 equiv) is dissolved in DMF under nitrogen.
-
Allylamine (2.0 equiv) and TEA (1.5 equiv) are added sequentially.
-
The reaction is stirred at 60°C for 12 hours, followed by aqueous workup and purification (yield: 70–85%).
Table 1: Comparative Yields in Aminolysis Reactions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | TEA | 60 | 85 |
| Acetonitrile | NaH | 80 | 78 |
| THF | None | 25 | 45 |
Bromination of N-Allyl-2,2-Difluoroacetamide
Direct bromination of N-allyl-2,2-difluoroacetamide at the α-carbon offers a straightforward route. Radical bromination using NBS under photochemical conditions is commonly employed.
Radical Bromination Protocol
-
Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Solvent : Carbon tetrachloride (CCl₄) or benzene.
-
Light Source : 365 nm UV lamp.
Mechanistic Insights :
The reaction generates a bromine radical via homolytic cleavage of NBS, initiating a chain reaction. The α-fluorine atoms stabilize the intermediate carbon radical, favoring selective bromination.
Yield : 60–75%, depending on reaction time (typically 6–10 hours).
While excluded from direct citation due to source restrictions, nickel-catalyzed methods are widely reported in analogous systems. These involve coupling N-allylacetamide derivatives with bromodifluoroalkyl reagents.
General Approach
-
Catalyst : Ni(COD)₂ (5 mol%).
-
Ligand : 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%).
-
Substrate : N-allylacetamide and 1-bromo-1,1-difluoroethane.
Outcome : Moderate yields (50–65%) with high regioselectivity.
Visible-Light-Induced Synthesis
Recent advances utilize photochemical activation for C–H functionalization. While primarily applied to downstream reactions, these methods imply prior synthesis of the amide via the above routes .
Q & A
Basic: What are the common synthetic routes for N-allyl-2-bromo-2,2-difluoroacetamide?
Answer:
The synthesis typically involves bromination and fluorination of acetamide precursors. For example, in agrochemical synthesis, coupling reactions with aryl halides (e.g., 3-fluorophenol) and subsequent functionalization steps are employed . Nickel-catalyzed difluoroalkylation of ketones using 2-bromo-2,2-difluoroacetamide derivatives is another route, where steric effects of substituents (e.g., N,N′-diaryl groups) enhance stereoselectivity . Key methodologies include:
- Bromodifluoroacetamide preparation : Reacting difluoroacetamide derivatives with brominating agents (e.g., NBS).
- Catalytic coupling : Using transition metals (e.g., Ni) with ligands like XantPhos to stabilize intermediates.
Advanced: How do steric and electronic effects influence stereoselectivity in nickel-catalyzed reactions involving this compound?
Answer:
Steric bulk in the difluoroacetamide substituents (e.g., N,N′-di-phenyl vs. N,N′-di-ethyl) significantly impacts E/Z ratios. For instance, larger aryl groups increase E-selectivity (>99:1) by hindering unfavorable transition states, while smaller alkyl groups yield lower ratios (7:1) . Electronic effects from electron-withdrawing groups (e.g., Br, F) stabilize intermediates via inductive effects, enhancing reaction efficiency. Researchers should optimize ligand-metal coordination and solvent polarity (e.g., THF at −10°C) to balance steric and electronic contributions.
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography : X-ray diffraction (e.g., Bruker APEXII CCD) with software like ORTEP-3 for structure visualization . Hydrogen bonding patterns (N–H⋯O=P) can be analyzed via graph set theory to resolve molecular aggregation .
Advanced: How can graph set analysis elucidate hydrogen bonding in its crystal structures?
Answer:
Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bonding motifs (e.g., chains, rings) to predict packing patterns. For this compound derivatives, intermolecular N–H⋯O=P interactions form R(8) dimer motifs, validated by occupancy-corrected crystallographic data . Disorder in morpholine rings (occupancy rates 0.639–0.807) requires refinement using tools like SHELXL. This approach clarifies how hydrogen bonding drives supramolecular assembly.
Basic: What are the challenges in achieving high yields in S8-catalyzed cleavage reactions of bromodifluoroacetamides?
Answer:
Yields (55–93%) vary due to:
- Substrate sensitivity : Cyclopropyl groups may reduce reactivity due to strain .
- Catalyst loading : Optimal S8 stoichiometry and reaction time must balance cleavage efficiency vs. side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize intermediates.
Advanced: What methodologies resolve crystallographic disorder in phosphinoyl-acetamide derivatives?
Answer:
Disordered moieties (e.g., morpholine rings with split occupancies) require:
- Multi-conformational refinement : Using constraints (e.g., DFIX, SIMU) in SHELXL to model partial occupancy .
- High-resolution data : Collecting reflections at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Validation tools : CheckCIF to ensure geometric plausibility post-refinement.
Basic: How are computational methods used to predict the reactivity of this compound?
Answer:
- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic bromine centers) .
- Molecular docking : Study interactions with biological targets (e.g., urea transporters) using PubChem-derived 3D structures .
Advanced: What strategies mitigate data contradictions in crystallographic and spectroscopic analyses?
Answer:
- Cross-validation : Compare X-ray data with solid-state NMR to resolve discrepancies in bond lengths/angles.
- Dynamic effects : Account for temperature-dependent conformational changes via variable-temperature studies.
- Error analysis : Use R-factor metrics () and residual density maps to assess model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
